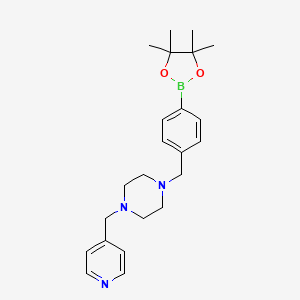

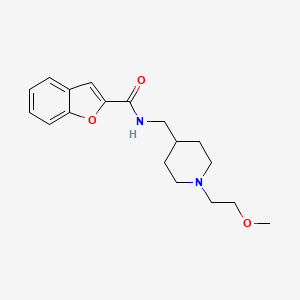

![molecular formula C11H9ClN2O3 B2591608 4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid CAS No. 1006474-24-3](/img/structure/B2591608.png)

4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid” is an organic compound . It is used in various fields and is available for purchase for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of hydrazone derivatives of 4-[4-formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid has been described . Another study reported the synthesis of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .Molecular Structure Analysis

The molecular formula of “4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid” is C11H9ClN2O3 . Its average mass is 252.654 Da and its monoisotopic mass is 252.030167 Da .Applications De Recherche Scientifique

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of this compound. Notably, hydrazone derivatives of 4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid exhibit activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) . These findings highlight its relevance in combating bacterial infections.

Antiparasitic Properties

In vitro studies demonstrate that certain derivatives of this compound exhibit potent antipromastigote activity. For example, compound 13 shows favorable binding patterns in the active site of Leishmania major pteridine reductase 1 (LmPTR1), making it a potential antileishmanial agent .

Mécanisme D'action

Target of Action

It is suggested that the compound may disrupt the bacterial cell membrane .

Mode of Action

The mode of action of 4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid involves interactions with its targets that lead to changes in their function . The compound is thought to disrupt the bacterial cell membrane, which can inhibit the bacteria’s ability to function and reproduce .

Biochemical Pathways

Given its proposed mode of action, it can be inferred that the compound may interfere with processes related to the integrity and function of the bacterial cell membrane .

Result of Action

The result of the action of 4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid is the inhibition of bacterial growth. This is achieved through the disruption of the bacterial cell membrane, which can lead to the death of the bacteria .

Propriétés

IUPAC Name |

4-[(4-chloropyrazol-1-yl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c12-9-5-13-14(6-9)7-17-10-3-1-8(2-4-10)11(15)16/h1-6H,7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHDACXIEOMITO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCN2C=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-1-(3-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2591539.png)

![N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2591540.png)

![4-(2-phenylethyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2591541.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2591543.png)

![4-benzyl-N-(sec-butyl)-2-(3-chlorobenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2591544.png)

![1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2591547.png)